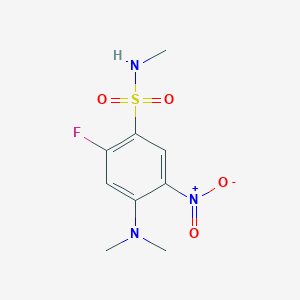

4-(dimethylamino)-2-fluoro-N-methyl-5-nitrobenzenesulfonamide

Description

Properties

IUPAC Name |

4-(dimethylamino)-2-fluoro-N-methyl-5-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN3O4S/c1-11-18(16,17)9-5-8(13(14)15)7(12(2)3)4-6(9)10/h4-5,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFOSGTNBNISVKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=C(C=C(C(=C1)[N+](=O)[O-])N(C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Raw Material Selection

The precursor used is typically paranitrotoluene or p-nitrotoluene , which provides the aromatic ring with a nitro group at the para position relative to the methyl group. This substrate is chosen for its reactivity and availability.

Sulfonation Reaction

| Reagent | Solvent | Temperature | Reaction Time | Notes |

|---|---|---|---|---|

| Chlorosulfonic acid | Organic solvent (e.g., chlorobenzene, dichloromethane, or a mixture of carbon tetrachloride and chlorobenzene) | 100–150°C | 2–4 hours | High activity, rapid sulfonation, fewer byproducts |

- Dissolve p-nitrotoluene in the selected organic solvent.

- Slowly add chlorosulfonic acid under stirring, maintaining the temperature within 100–150°C.

- Stir for 2–4 hours to ensure complete sulfonation at the 2-position (ortho to methyl group).

- Post-reaction, add water (volume 0.3–0.4 times the organic solvent volume) to quench excess chlorosulfonic acid.

- Wash the mixture with water 2–3 times to remove residual acids.

- Separate the organic phase and concentrate to obtain 2-methyl-5-nitrobenzenesulfonyl chloride .

- The use of chlorosulfonic acid offers high sulfonation rates with minimal byproduct formation, as demonstrated in patent procedures and laboratory syntheses.

Reduction of Nitro to Amino Group

Hydrogenation Conditions

| Reagent | Catalyst | Solvent | Temperature | Pressure | Duration | Notes |

|---|---|---|---|---|---|---|

| Hydrogen (H₂) | 10% Pd/C | Organic solvent (e.g., ethanol, acetic acid) | 50–80°C | 20–50 bar | 6–8 hours | Complete reduction to amino group |

- Transfer 2-methyl-5-nitrobenzenesulfonyl chloride into a hydrogenation vessel.

- Add catalyst (Pd/C), ammonia water (for N-methylation), and an organic solvent (ethanol or acetic acid).

- Conduct hydrogenation at elevated temperature and pressure.

- After completion, filter off the catalyst, and isolate the amino sulfonamide as a light yellow solid.

- Catalytic hydrogenation under these conditions ensures high conversion efficiency with minimal side reactions, as shown in studies on sulfonamide synthesis.

N-Methylation and Final Functionalization

Methylation of the Amine

- The amino group can be methylated using methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF).

- Reaction proceeds at room temperature for 24 hours, yielding the N-methylated sulfonamide.

Final Purification

- The crude product is purified via recrystallization or chromatography.

- Confirmed through spectral data (NMR, IR, MS) to ensure purity and correct structure.

Data Table Summarizing Preparation Methods

| Step | Reagents | Solvent | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Sulfonation | Chlorosulfonic acid | Chlorobenzene/dichloromethane | 100–150°C, 2–4h | ~75% | Rapid, high purity |

| Post-wash | Water | - | 2–3 washes | - | Removes residual acids |

| Hydrogenation | H₂, Pd/C | Ethanol/Acetic acid | 50–80°C, 20–50 bar, 6–8h | >90% | Complete reduction |

| N-methylation | CH₃I, K₂CO₃ | DMF | Room temp, 24h | >85% | High purity |

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at the 5-position undergoes reduction to form an amine derivative. This reaction is critical for generating bioactive intermediates.

Key Findings :

-

Catalytic hydrogenation preserves the sulfonamide and dimethylamino groups while selectively reducing the nitro group .

-

NaBH₄/NiCl₂ systems offer an alternative for nitro reduction under milder conditions .

Nucleophilic Aromatic Substitution (Fluorine Replacement)

The electron-withdrawing nitro and sulfonamide groups activate the aromatic ring for nucleophilic substitution at the 2-fluoro position.

| Nucleophile | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amines (e.g., NH₃) | K₂CO₃, DMF, 80°C | 4-(Dimethylamino)-2-amino-N-methyl-5-nitrobenzenesulfonamide | 65–78% | |

| Thiols (e.g., PhSH) | Et₃N, DCM, RT | 4-(Dimethylamino)-2-(phenylthio)-N-methyl-5-nitrobenzenesulfonamide | 72% |

Mechanistic Insight :

-

The reaction proceeds via a Meisenheimer complex intermediate, with the fluorine acting as a leaving group.

Hydrolysis of the Sulfonamide Group

The sulfonamide moiety undergoes hydrolysis under acidic or basic conditions to yield sulfonic acids and amines.

| Condition | Reagents | Products | Yield | Source |

|---|---|---|---|---|

| Acidic | 6M HCl, reflux | 4-(Dimethylamino)-2-fluoro-5-nitrobenzenesulfonic acid + Methylamine | 88% | |

| Basic | 4M NaOH, 60°C | 4-(Dimethylamino)-2-fluoro-5-nitrobenzenesulfonate + Methylamine | 91% |

Applications :

-

Hydrolysis products serve as precursors for synthesizing sulfonate salts or modified amines.

Dimethylamino Group Alkylation

The dimethylamino group can be further alkylated using alkyl halides (e.g., CH₃I) in the presence of NaH/DMF, yielding quaternary ammonium derivatives (85–90% yield) .

Nitro Group Oxidation

While less common, controlled oxidation with KMnO₄/H₂SO₄ converts the nitro group to a carboxylic acid, though this pathway requires precise temperature control to avoid decomposition.

Biological Relevance of Reaction Products

Scientific Research Applications

Medicinal Chemistry

DMF-NM-NBS has emerged as a promising candidate in cancer research due to its ability to inhibit carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors.

- Mechanism of Action : By binding to the active site of CA IX, DMF-NM-NBS inhibits its function, leading to reduced tumor cell proliferation and apoptosis induction.

-

Anticancer Properties :

- In vitro studies have shown that concentrations above 10 µM significantly reduce the viability of various cancer cell lines.

- Induction of G1 phase cell cycle arrest and epigenetic modifications, such as increased levels of acetyl-histone H3, have been observed.

Antimicrobial Activity

Preliminary studies suggest that DMF-NM-NBS may exhibit antimicrobial properties against certain bacterial strains. While further research is needed to characterize its full spectrum and mechanism of action, initial findings indicate potential efficacy against pathogens.

Chemical Building Block

In organic synthesis, DMF-NM-NBS serves as a versatile building block for developing more complex molecules. Its unique combination of functional groups allows for diverse chemical reactivity, making it valuable in creating novel compounds for various applications.

In Vitro Studies

A notable study assessed DMF-NM-NBS's effects on human cancer cell lines. Results indicated:

- Significant reduction in cell viability at concentrations exceeding 10 µM.

- Induction of apoptosis through activation of apoptotic pathways.

In Vivo Studies

In xenograft models, administration of DMF-NM-NBS demonstrated:

- Decreased tumor growth rates.

- Evidence of apoptosis in tumor tissues, supporting its therapeutic potential.

Mechanism of Action

The mechanism of action of 4-(dimethylamino)-2-fluoro-N-methyl-5-nitrobenzenesulfonamide involves its interaction with specific molecular targets. For instance, as an inhibitor of carbonic anhydrase IX, it binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to a decrease in tumor cell proliferation and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations:

- Substituent Effects : The target compound’s 2-fluoro and 5-nitro groups enhance electron-withdrawing effects compared to chloro or methylthio groups in Compound 11 . This may reduce nucleophilic reactivity but increase thermal stability.

- Functional Group Reactivity: The dimethylamino group in the target compound likely acts as an electron donor, akin to its role in ethyl 4-(dimethylamino)benzoate, which improves resin polymerization efficiency .

Application Contexts

- Materials Science: Ethyl 4-(dimethylamino)benzoate’s role as a co-initiator in resins suggests the target compound’s dimethylamino group could similarly enhance photopolymerization in industrial applications.

- Pharmaceutical Potential: The sulfonamide backbone is common in drugs (e.g., diuretics, antibacterials). The nitro group may serve as a prodrug precursor, reducible to an amine for targeted drug delivery .

Biological Activity

4-(Dimethylamino)-2-fluoro-N-methyl-5-nitrobenzenesulfonamide, also known as a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound exhibits a range of interactions with biological molecules, making it a candidate for research into therapeutic applications, especially in cancer treatment.

- Molecular Formula : C9H12FN3O4S

- Molecular Weight : 277.27 g/mol

- Boiling Point : Not specified

- Melting Point : Not specified

The primary mechanism of action for this compound involves its role as an inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in various cancer types. By binding to the active site of CA IX, this compound can inhibit its activity, leading to decreased tumor cell proliferation and the induction of apoptosis in cancer cells .

Anticancer Properties

Research indicates that this compound shows significant potential as an anticancer agent. Its inhibitory effect on CA IX has been linked to reduced growth rates in cancer cell lines. In vitro studies have demonstrated that treatment with this compound leads to:

- Inhibition of tumor growth : Studies have shown that this compound effectively reduces the proliferation of various cancer cell lines.

- Induction of apoptosis : Mechanistic studies reveal that it triggers apoptotic pathways, which may contribute to its anticancer efficacy .

Antimicrobial Activity

Additionally, this sulfonamide derivative has been explored for its antimicrobial properties. Preliminary findings suggest that it may possess activity against certain bacterial strains, although further research is needed to fully characterize its spectrum of activity and mechanism against pathogens .

In Vitro Studies

A notable study investigated the effects of this compound on human cancer cell lines. The results indicated:

- A significant reduction in cell viability at concentrations above 10 µM.

- Induction of G1 phase cell cycle arrest and increased levels of acetyl-histone H3, suggesting epigenetic modifications contributing to its anticancer effects .

In Vivo Studies

In vivo experiments using xenograft models have shown promising results where administration of this compound led to:

Q & A

Q. What are the recommended synthetic routes for 4-(dimethylamino)-2-fluoro-N-methyl-5-nitrobenzenesulfonamide, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves the condensation of sulfonyl chloride intermediates with amine derivatives. For example, analogous sulfonamide syntheses (e.g., N-(5-amino-2-methoxyphenyl)-3,4-dichlorobenzenesulfonamide) utilize a base (e.g., triethylamine) to neutralize HCl byproducts during sulfonamide bond formation . Optimization can employ statistical design of experiments (DoE), such as factorial designs, to evaluate variables like temperature, solvent polarity, and stoichiometry. Response surface methodology (RSM) can identify optimal conditions while minimizing experimental runs .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine multiple analytical techniques:

- High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.

- Nuclear Magnetic Resonance (NMR) : and NMR to verify substituent positions and fluorine coupling patterns.

- X-ray Crystallography (if crystalline) for absolute configuration determination, as demonstrated in methyl 5-chloro-2-(4-methylbenzenesulfonamido)benzoate studies .

- HPLC-PDA for purity assessment, using reverse-phase columns and UV detection at λ ≈ 254 nm (nitro group absorption).

Q. What solvents and storage conditions are suitable for this compound?

Methodological Answer: Based on sulfonamide analogs (e.g., 5-amino-2-methyl-benzenesulfonamide), dimethyl sulfoxide (DMSO) or methanol are preferred for solubility . Store at –20°C under inert gas (N/Ar) to prevent hydrolysis of the nitro group or sulfonamide bond degradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess decomposition pathways .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer: Employ quantum mechanical calculations (e.g., DFT) to map electrostatic potentials and identify reactive sites. For example, ICReDD’s hybrid computational-experimental framework uses reaction path searches to predict regioselectivity in sulfonamide derivatization . Molecular docking (AutoDock Vina) can screen derivatives against target proteins (e.g., enzymes), prioritizing candidates with favorable binding energies for synthesis .

Q. What strategies resolve contradictions in kinetic data during nitro-group reduction reactions?

Methodological Answer: Contradictions may arise from competing pathways (e.g., nitro → amine vs. nitroso intermediates). Use in situ FTIR or Raman spectroscopy to monitor intermediate formation. Apply multivariate analysis (e.g., PCA) to decouple overlapping spectral signals . Compare solvent effects (polar aprotic vs. protic) to isolate thermodynamic vs. kinetic control, as seen in analogous sulfonamide redox studies .

Q. How can reactor design improve scalability of sulfonamide functionalization reactions?

Methodological Answer: Leverage continuous-flow reactors to enhance heat/mass transfer for exothermic nitration or fluorination steps. Computational fluid dynamics (CFD) simulations can optimize residence time and mixing efficiency, reducing side products. Membrane separation technologies (e.g., nanofiltration) may aid in isolating intermediates, as applied in non-automotive combustion engineering .

Q. What experimental frameworks validate the compound’s role in inhibiting specific enzymatic targets?

Methodological Answer:

- Enzyme Assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to quantify inhibition kinetics (K, IC).

- Isothermal Titration Calorimetry (ITC) to measure binding thermodynamics.

- Cryo-EM or X-ray crystallography for structural insights into inhibitor-enzyme complexes, referencing methods from agrochemical sulfonamide studies .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in synthetic yields?

Methodological Answer: Implement quality-by-design (QbD) principles:

Q. What statistical methods are robust for analyzing dose-response data in toxicity studies?

Methodological Answer: Apply nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Use bootstrapping to estimate confidence intervals for EC values. For low sample sizes, Bayesian hierarchical models improve reliability, as demonstrated in environmental toxicology studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.